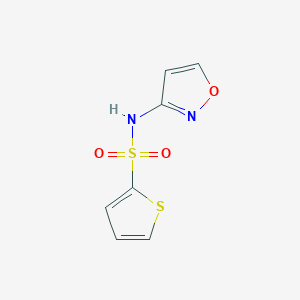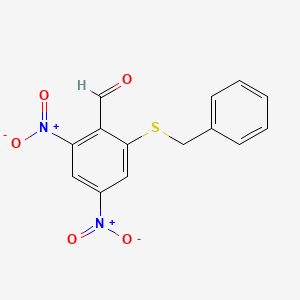
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzaldehyde ring, which is further substituted with two nitro groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde typically involves the introduction of the benzylsulfanyl group to a dinitrobenzaldehyde precursor. One common method involves the nucleophilic substitution reaction where a benzylthiol reacts with 4,6-dinitrobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Amines or hydrazines can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Imines or hydrazones.
科学的研究の応用
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Could be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde involves its reactive functional groups. The nitro groups can participate in redox reactions, while the benzylsulfanyl group can undergo nucleophilic substitution. These reactions can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
類似化合物との比較
Similar Compounds
2-(Benzylsulfanyl)benzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
4,6-Dinitrobenzaldehyde: Lacks the benzylsulfanyl group, reducing its nucleophilic substitution potential.
2-(Benzylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a sulfanyl group, altering its chemical reactivity.
Uniqueness
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
881688-60-4 |
|---|---|
分子式 |
C14H10N2O5S |
分子量 |
318.31 g/mol |
IUPAC名 |
2-benzylsulfanyl-4,6-dinitrobenzaldehyde |
InChI |
InChI=1S/C14H10N2O5S/c17-8-12-13(16(20)21)6-11(15(18)19)7-14(12)22-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
HPSKSGPMSCKRJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2C=O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

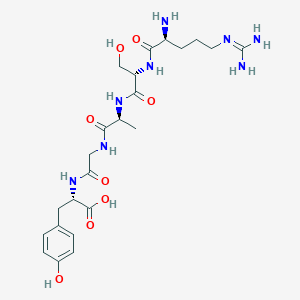
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
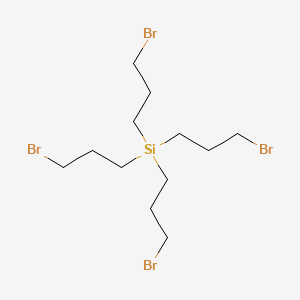
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
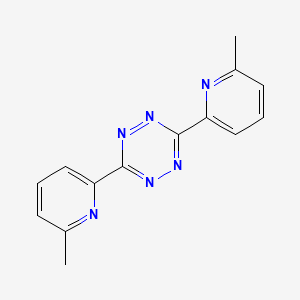
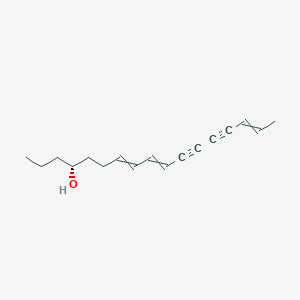

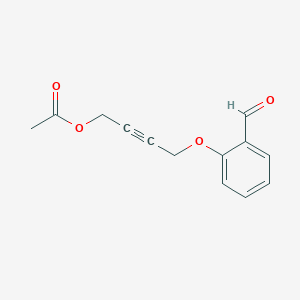
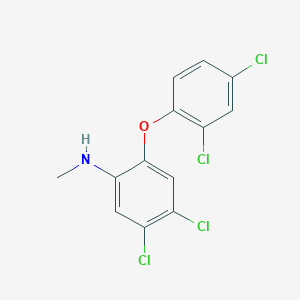
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
